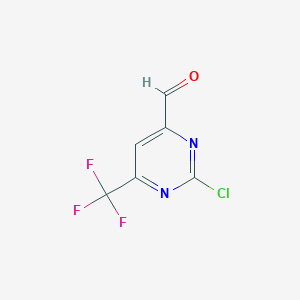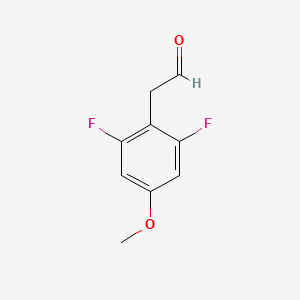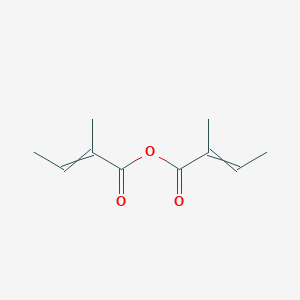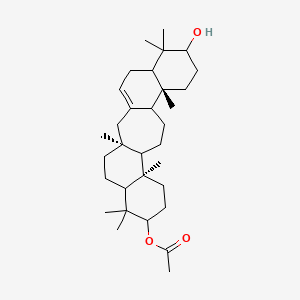
Dilutetium(3+) tetrafluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dilutetium(3+) tetrafluoride is a chemical compound composed of lutetium, a rare earth element, and fluorine It is represented by the chemical formula LuF₄
準備方法
Synthetic Routes and Reaction Conditions: Dilutetium(3+) tetrafluoride can be synthesized through several methods. One common approach involves the reaction of lutetium oxide (Lu₂O₃) with hydrofluoric acid (HF) under controlled conditions. The reaction typically proceeds as follows:
Lu2O3+6HF→2LuF3+3H2O
Another method involves the direct fluorination of lutetium metal with elemental fluorine (F₂) at elevated temperatures:
2Lu+3F2→2LuF3
Industrial Production Methods: Industrial production of this compound often employs the direct fluorination method due to its efficiency and scalability. The process involves passing fluorine gas over lutetium metal in a high-temperature reactor, ensuring complete conversion to the desired product.
化学反応の分析
Types of Reactions: Dilutetium(3+) tetrafluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds or elemental lutetium.
Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as oxygen (O₂) or chlorine (Cl₂) at high temperatures.
Reduction: Reducing agents like hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).
Substitution: Ligands such as chloride (Cl⁻) or bromide (Br⁻) in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Higher oxidation state fluorides or oxides.
Reduction: Lower oxidation state fluorides or elemental lutetium.
Substitution: Mixed halides or other lutetium compounds.
科学的研究の応用
Dilutetium(3+) tetrafluoride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in targeted radiotherapy due to the radioactive isotopes of lutetium.
Industry: Utilized in the production of specialized optical materials and as a component in high-performance ceramics.
作用機序
The mechanism of action of dilutetium(3+) tetrafluoride depends on its application. In radiotherapy, for example, the radioactive isotopes of lutetium emit beta particles that damage cancer cells. The compound targets specific molecular pathways, such as somatostatin receptors, to deliver the therapeutic radiation directly to the tumor cells.
類似化合物との比較
- Lutetium(3+) trifluoride (LuF₃)
- Lutetium(3+) chloride (LuCl₃)
- Lutetium(3+) bromide (LuBr₃)
Comparison: Dilutetium(3+) tetrafluoride is unique due to its specific stoichiometry and the presence of four fluorine atoms. This gives it distinct chemical and physical properties compared to other lutetium halides. For example, it may exhibit different solubility, reactivity, and thermal stability, making it suitable for specific applications where other compounds may not be as effective.
特性
分子式 |
F4Lu2+2 |
|---|---|
分子量 |
425.927 g/mol |
IUPAC名 |
lutetium(3+);tetrafluoride |
InChI |
InChI=1S/4FH.2Lu/h4*1H;;/q;;;;2*+3/p-4 |
InChIキー |
YQBPJLTWDWVBNL-UHFFFAOYSA-J |
正規SMILES |
[F-].[F-].[F-].[F-].[Lu+3].[Lu+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one](/img/structure/B12436760.png)


![3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)



![(10R,13S,14S)-17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12436806.png)
![1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12436814.png)


![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)

